((3'R)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphoniumbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide is a complex organic compound with the molecular formula C31H36BrN2O3P and a molecular weight of 595.506901. This compound is known for its unique structure, which includes a phosphonium ion and a bipyrrolidinyl group. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable bipyrrolidinyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to facilitate the isolation and purification of the desired product .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion to a phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of halide salts in polar solvents.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .
Scientific Research Applications
Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide involves its interaction with specific molecular targets and pathways. The phosphonium ion can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby affecting various biological processes .
Comparison with Similar Compounds
Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide can be compared with other similar compounds such as:
Triphenylphosphine: A simpler phosphine compound used in organic synthesis.
Tetraphenylphosphonium bromide: A related phosphonium salt with different substituents.
Phosphonium ylides: Compounds with a phosphonium ion and a ylide group, used in the Wittig reaction.
The uniqueness of Phosphonium, [(3’R)-1’-[(1,1-dimethylethoxy)carbonyl]-2-oxo[1,3’-bipyrrolidin]-3-yl]triphenyl-, bromide lies in its bipyrrolidinyl group, which imparts specific chemical and biological properties that are not found in simpler phosphonium compounds .
Properties
CAS No. |
376653-42-8 |
---|---|
Molecular Formula |
C31H36BrN2O3P |
Molecular Weight |
595.5 g/mol |
IUPAC Name |
[1-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-yl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C31H36N2O3P.BrH/c1-31(2,3)36-30(35)32-21-19-24(23-32)33-22-20-28(29(33)34)37(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24,28H,19-23H2,1-3H3;1H/q+1;/p-1/t24-,28?;/m1./s1 |
InChI Key |
ZKEAMDLNJODGFF-KWCNYJNNSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCC(C2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.